N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-(4-Methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazolo[4,3-a]quinazoline) substituted with a 2-methylpropyl group at position 4 and a propanamide side chain terminating in a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15(2)14-27-22(30)18-6-4-5-7-19(18)28-20(25-26-23(27)28)12-13-21(29)24-16-8-10-17(31-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBOFPHPWZPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The triazoloquinazolinone scaffold has been identified as a promising target for inhibiting polo-like kinase 1 (Plk1), a protein involved in cell division and tumor growth. Inhibition of Plk1 has shown efficacy against various cancer types, making this compound a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's antimicrobial properties have also been investigated. Triazole derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibits significant activity against certain bacterial strains . This suggests potential applications in treating infections caused by resistant pathogens.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives of triazoloquinazolinones can inhibit enzymes related to cancer metabolism, thereby reducing tumor growth and proliferation . This mechanism could be exploited for developing new therapeutic agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Nature examined the effects of various triazoloquinazolinone derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Research published in Journal of Medicinal Chemistry explored the antimicrobial effects of triazole derivatives against multi-drug resistant bacteria. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogous triazoloquinazoline derivatives, focusing on structural variations, physicochemical properties, and inferred biological activities.
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s 2-methylpropyl group and methoxyphenylamide side chain likely confer moderate lipophilicity, enhancing membrane permeability compared to the highly polar piperazine-containing derivative . However, the sulfide-containing analog may exhibit higher logP values due to its non-polar substituents.
- Metabolic Stability : The sulfide group in could reduce oxidative metabolism, whereas the target compound’s 2-methylpropyl group may enhance stability compared to the isopropoxypropyl chain in , which is prone to enzymatic cleavage.
Biological Activity
N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (CAS Number: 902928-39-6) is a synthetic compound belonging to the class of triazoloquinazoline derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N5O3 with a molecular weight of 419.5 g/mol. The compound features a complex structure consisting of a triazole and quinazoline core which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 902928-39-6 |
Anticancer Properties
Research indicates that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a critical regulator of mitosis and has been implicated in many cancers. Compounds targeting Plk1 have demonstrated potential in inhibiting cancer cell growth and inducing apoptosis .
- Cytotoxicity Against Melanoma Cells : A study focusing on triazole derivatives revealed that certain compounds exhibited cytotoxic effects on melanoma cells, suggesting that similar structural motifs in this compound could also be effective against this aggressive cancer type .
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has shown that compounds with similar structures possess antibacterial and antifungal activities. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : By targeting mitotic regulators like Plk1, it can induce cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinazoline derivatives:
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines with IC50 values indicating strong inhibitory effects .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of triazoloquinazolines suggest that modifications on the phenyl ring significantly influence their biological activity. For instance, the presence of electron-donating groups enhances anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including cyclization of triazoloquinazoline precursors and subsequent amidation. Key parameters include:
- Temperature control : 60–100°C for cyclization steps to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Catalysts : EDCI/HOBt for amide bond formation to improve yield and selectivity . Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography .
Q. Which spectroscopic methods are recommended for structural characterization?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., Acinetobacter baumannii) .
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based methods .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modification : Replace the 2-methylpropyl group with chlorobenzyl or phenethyl moieties to enhance antimicrobial potency .
- Side-chain elongation : Extend the propanamide chain to improve solubility and target binding .
- Docking simulations : Use tools like AutoDock to predict interactions with enzymes (e.g., 14-α-demethylase) and guide synthetic modifications .
Q. How should researchers address contradictions in biological activity data across assays?
- Orthogonal validation : Compare enzyme inhibition (e.g., IC50) with cell-based efficacy (e.g., EC50) to confirm target relevance .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to mitigate false negatives in cell assays .
- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., methoxy vs. chloro groups) .
Q. What computational strategies predict its metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions .
- Molecular dynamics (MD) simulations : Model binding stability with targets (e.g., kinases) over 100-ns trajectories .
- Toxicophore mapping : Identify reactive groups (e.g., thioxothiazolidinone) prone to off-target effects .
Q. How can researchers resolve solubility challenges during formulation?
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for improved bioavailability .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize amorphous phases .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
